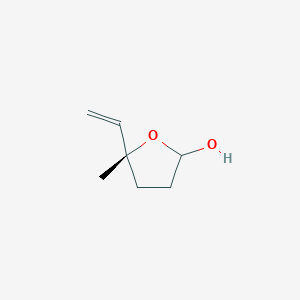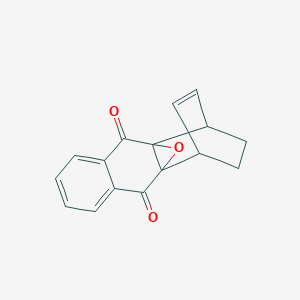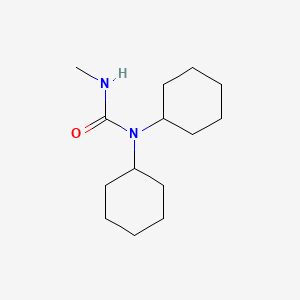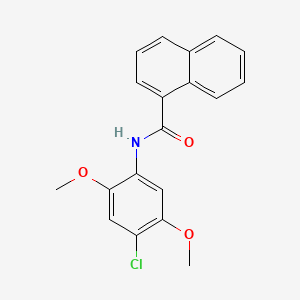
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is a chemical compound that features a pyridyl group attached to an ethyl chain, which is further connected to a phthalimide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride typically involves the reaction of 2-(2-pyridyl)ethylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl or phthalimide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(2-Pyridyl)ethyl)-phthalimide N-oxide, while reduction may produce N-(2-(2-Pyridyl)ethyl)phthalimidine.
科学的研究の応用
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the phthalimide moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function.
類似化合物との比較
Similar Compounds
- N-(2-(2-Pyridyl)ethyl)phthalimide
- N-(2-(2-Pyridyl)ethyl)phthalimidine
- 2-(2-Pyridyl)ethylamine
Uniqueness
N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is unique due to its combination of a pyridyl group and a phthalimide moiety, which imparts specific chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry.
特性
CAS番号 |
97174-79-3 |
|---|---|
分子式 |
C15H13ClN2O2 |
分子量 |
288.73 g/mol |
IUPAC名 |
2-(2-pyridin-2-ylethyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11;/h1-7,9H,8,10H2;1H |
InChIキー |
PCMLQTVQTUVAPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)

![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)



![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
![5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11943790.png)
![[1,3]Thiazinane-4-carboxylic acid, 3-methyl-](/img/structure/B11943792.png)




